molecular formula C18H15NO3 B7627879 2-(4-Quinolin-6-ylphenoxy)propanoic acid

2-(4-Quinolin-6-ylphenoxy)propanoic acid

Cat. No.: B7627879
M. Wt: 293.3 g/mol
InChI Key: GGVXZAPAOAUVIZ-UHFFFAOYSA-N
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Description

2-(4-Quinolin-6-ylphenoxy)propanoic acid is a quinoline-derived compound featuring a phenoxypropanoic acid moiety. The propanoic acid group enhances solubility and bioavailability, making such compounds viable candidates for drug development.

Properties

IUPAC Name

2-(4-quinolin-6-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(18(20)21)22-16-7-4-13(5-8-16)14-6-9-17-15(11-14)3-2-10-19-17/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVXZAPAOAUVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Quinolin-6-ylphenoxy)propanoic acid typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling with Phenol: The quinoline derivative is then coupled with a phenol derivative using a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).

    Introduction of the Propanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Quinolin-6-ylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like DMF.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Quinolin-6-ylphenoxy)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-Quinolin-6-ylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenoxy group can interact with protein active sites, inhibiting enzyme activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Quinoline and Phenoxypropanoic Acid Derivatives
Compound Name Molecular Formula Key Substituents Biological Relevance
2-(4-Quinolin-6-ylphenoxy)propanoic acid Not reported Quinolin-6-yl, phenoxypropanoic acid Hypothesized anti-inflammatory
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid C₂₀H₁₉NO₃ Isopropoxy, methyl, quinoline-4-carboxylic acid Antibacterial activity (inferred)
2-(4-Methoxyphenoxy)propanoic acid C₁₀H₁₂O₄ Methoxy, phenoxypropanoic acid Industrial-scale production
2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid C₁₂H₁₃ClO₅ Chloro, ethoxy, formyl Synthetic intermediate

Key Observations :

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy in ) enhances stability, whereas electron-withdrawing groups (e.g., chloro in ) may increase reactivity.
  • Quinoline Position: The position of substituents on the quinoline ring (e.g., 4-carboxylic acid in vs. 6-yl in the target compound) influences binding affinity to biological targets.

Industrial and Market Considerations

  • 2-(4-Methoxyphenoxy)propanoic Acid: Dominates market share due to applications in agrochemicals and pharmaceuticals. Production capacity is projected to grow at 5.2% CAGR (2020–2025) .
  • Target Compound: Limited commercial data, but structural complexity suggests niche applications in drug discovery.

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